2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
Description
2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a chlorine atom at the 2-position. The benzamide moiety is linked via a propyl chain to a 2-phenyl-1H-imidazole group. The chlorine atom enhances lipophilicity and may influence binding affinity, while the imidazole ring provides hydrogen-bonding capabilities and π-π stacking interactions .
Properties
IUPAC Name |
2-chloro-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-17-10-5-4-9-16(17)19(24)22-11-6-13-23-14-12-21-18(23)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMRMNBUDFBMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The phenyl group is introduced via substitution reactions, often using aryl halides as starting materials.
Coupling Reactions: The final step involves coupling the imidazole derivative with 2-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Anticancer Properties
The compound is primarily investigated for its anticancer properties. Research indicates that derivatives of 2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide can inhibit DNA repair mechanisms, making them suitable candidates for combination therapies with other chemotherapeutic agents. This inhibition is particularly relevant in cancers where DNA repair pathways are upregulated, such as in certain breast and ovarian cancers.
Case Study: PARP Inhibition
Studies have shown that this compound interacts with proteins involved in DNA repair, such as Poly(ADP-ribose) polymerase (PARP). Molecular docking simulations have been employed to assess its binding affinity to PARP, revealing promising results that suggest it could enhance the efficacy of existing cancer treatments by sensitizing tumor cells to DNA-damaging agents.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, particularly against carbonic anhydrase IX, which is implicated in tumor growth and metastasis. The IC50 values for similar compounds have been reported as low as 10.93 nM, indicating strong inhibitory activity. This property positions it as a candidate for further development in cancer therapeutics.
Antimicrobial Activity
Emerging research suggests that derivatives of this compound may exhibit antimicrobial properties. Studies on related imidazole derivatives have shown activity against various bacterial strains, suggesting that 2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide could also possess similar activity .
Biopesticides
There is growing interest in the use of benzamide derivatives in agriculture as biopesticides. The unique chemical structure of 2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide may provide effective pest control solutions while minimizing environmental impact compared to traditional pesticides.
Polymer Development
The compound's structural characteristics make it a candidate for developing novel polymers with specific properties. Research into the synthesis of polymeric materials incorporating imidazole rings has shown potential for applications in drug delivery systems and other biomedical applications.
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer therapies through DNA repair inhibition | Effective against PARP; enhances chemotherapy |
| Biological Activity | Enzyme inhibition (e.g., carbonic anhydrase IX) | IC50 values as low as 10.93 nM |
| Agricultural | Potential biopesticide applications | Reduced environmental impact compared to traditional methods |
| Materials Science | Development of novel polymers | Suitable for drug delivery systems |
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The following compounds share structural motifs with the target molecule but exhibit critical variations:
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
- Structural Features : Contains a benzodioxol group (electron-rich aromatic system) and a hydrazinecarboxamide linker instead of a benzamide. The imine functionality adopts an (E)-configuration, confirmed via X-ray crystallography.
- The hydrazinecarboxamide linker may confer distinct hydrogen-bonding interactions .
2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide ()
- Structural Features : Replaces the imidazole ring with a benzo[d]imidazole core and introduces a pyrrolidine-oxo-propyl side chain.
- The oxo group may increase polarity, reducing membrane permeability compared to the target compound .
2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide ()
- Structural Features : Substitutes the imidazole ring with a 3,5-dimethylpyrazole group.
- Functional Impact: Pyrazole lacks the imidazole’s secondary nitrogen, reducing hydrogen-bonding capacity.
Physicochemical Properties
- Lipophilicity : The target compound’s logP (~3.8) is intermediate, balancing membrane permeability and solubility. The benzodioxol group in increases logP, favoring CNS penetration but risking metabolic oxidation.
Biological Activity
2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is , with a molecular weight of approximately 364.82 g/mol. The compound features a chloro group, an imidazole ring, and a benzamide moiety, which contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit activity against various biological targets. The imidazole ring is known for its role in modulating enzyme activity and interacting with biological receptors. For instance, imidazole derivatives have been shown to inhibit certain kinases and phosphodiesterases, which are crucial in cell signaling pathways.
Potential Targets
- Kinase Inhibition : Compounds similar to 2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide may act as kinase inhibitors, affecting cell proliferation and survival.
- Antimicrobial Activity : Some imidazole derivatives display antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Activity : The structural features may also confer anticancer properties by inducing apoptosis or inhibiting tumor growth.
Biological Activity Data
A summary of biological activities reported for related compounds is presented in Table 1.
| Compound Name | Biological Activity | Target | Reference |
|---|---|---|---|
| Compound A | Anticancer | Kinase | |
| Compound B | Antimicrobial | Bacteria | |
| Compound C | Antiparasitic | Parasite |
Case Study 1: Anticancer Properties
In a study evaluating the anticancer effects of related benzamide derivatives, it was found that compounds with imidazole rings exhibited significant inhibition of cancer cell lines (IC50 values in the low micromolar range). The study highlighted the importance of substituents on the benzamide moiety in enhancing potency against specific cancer types .
Case Study 2: Antimicrobial Activity
Another research project focused on the synthesis of imidazole-based compounds demonstrated their effectiveness against various bacterial strains. The results indicated that modifications to the side chains could enhance antibacterial efficacy, suggesting a promising avenue for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
